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Compound of Interest

(R)-Methyl 3-
Compound Name:
hydroxytetradecanoate

Cat. No.: B016835

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (R)-Methyl 3-
hydroxytetradecanoate, a chiral specialty lipid. Due to the limited availability of publicly
accessible, complete experimental spectra for the pure (R)-enantiomer, this document presents
a combination of experimental data for the racemic mixture and predicted data based on
established spectroscopic principles for similar long-chain fatty acid methyl esters.

Mass Spectrometry (MS)

The mass spectrum of methyl 3-hydroxytetradecanoate provides key information for its
identification, particularly through its characteristic fragmentation pattern. The electron
ionization (EI) mass spectrum is notable for a distinctive base peak that is indicative of 3-
hydroxy fatty acid methyl esters.

Data Presentation: Key Mass Fragments
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Mass-to-Charge Ratio

(miz) Proposed Fragment Interpretation
miz
258 [M]+e Molecular ion
Loss of a water molecule from
240 [M-H20]+-
the hydroxyl group.
Base peak, characteristic for 3-
hydroxy fatty acid methyl
103 [CaH70s]+ Y Y _ .y Y
esters, arising from cleavage
between C3 and C4.[1]
McLafferty rearrangement
87 [CH2=C(OH)OCHs3s]+
product.
Fragment corresponding to the
74 [CH30C(=O)Hz]+

methyl ester group.

Note: The mass spectrometry data is based on the spectrum of the racemic Methyl 3-
hydroxytetradecanoate.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of (R)-Methyl 3-
hydroxytetradecanoate. The following tables present the predicted *H and 3C NMR chemical
shifts. These predictions are based on typical values for long-chain fatty acid methyl esters and
related structures.[5][6][7]

Data Presentation: Predicted *H NMR Spectral Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.67 Singlet 3H -OCHs
~3.98 Multiplet 1H -CH(OH)-
~2.40 Multiplet 2H -CH2-C=0
~1.45 Multiplet 2H -CH(OH)-CHz-
~1.25 Multiplet 18H -(CH2)o-
~0.88 Triplet 3H -CHs

H . 1 13

Chemical Shift (6, ppm) Assignment
~174 C=0
~68 -CH(OH)-
~52 -OCHs
~41 -CH2-C=0
~37 -CH(OH)-CH--
~32 -(CHz)9- (multiple signals)
~29 -(CHz2)o- (multiple signals)
~25 -(CHz)o- (multiple signals)
~23 -(CH2)e- (multiple signals)
~14 -CHs

Infrared (IR) Spectroscopy

The infrared spectrum of (R)-Methyl 3-hydroxytetradecanoate is characterized by absorption
bands corresponding to its key functional groups: a hydroxyl group, an ester group, and a long
hydrocarbon chain.
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ion: Predicted IR Absorofi |

Wavenumber . . . .

(cm-?) Intensity Vibration Functional Group
~3500-3200 Broad, Strong O-H stretch Hydroxyl

~2920 Strong C-H stretch Alkane

~2850 Strong C-H stretch Alkane

~1740 Strong C=0 stretch Ester

~1465 Medium C-H bend Alkane

~1170 Medium C-O stretch Ester

Reference for general IR absorption ranges.[8][9][10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard
procedures for the spectral analysis of long-chain fatty acid methyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of (R)-Methyl 3-hydroxytetradecanoate in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs). For 33C NMR, a higher
concentration of 50-100 mg is recommended.[5]

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

o Data Acquisition:
o Place the sample in a 5 mm NMR tube.

o Acquire *H and 3C NMR spectra on a spectrometer operating at a standard frequency
(e.g., 400 or 500 MHz for *H).

o Ensure proper tuning and shimming of the instrument to achieve optimal resolution.
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o For quantitative H NMR, use a sufficient relaxation delay (D1) of at least 5 times the
longest T1 to ensure accurate integration.[5]

o Data Processing: Process the acquired free induction decay (FID) using appropriate
software. Apply Fourier transformation, phase correction, and baseline correction to obtain
the final spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation (Neat Liquid):

o As (R)-Methyl 3-hydroxytetradecanoate is a liquid or low-melting solid at room
temperature, it can be analyzed as a neat liquid.

o Place a single drop of the sample onto the surface of one polished salt plate (e.g., NaCl or
KBr).

o Carefully place a second salt plate on top to create a thin capillary film of the liquid
between the plates.[11]

o Data Acquisition:

[¢]

Mount the sandwiched plates in the sample holder of an FTIR spectrometer.

[¢]

Record a background spectrum of the clean, empty salt plates.

[e]

Acquire the sample spectrum over a standard mid-IR range (e.g., 4000-400 cm™12).

o

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

e Sample Introduction: The sample is typically introduced via Gas Chromatography (GC) for
separation and purification before entering the mass spectrometer.

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.[12]

e Mass Analysis:
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o The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole).

o The detector records the abundance of each ion.
o Data Acquisition and Analysis:
o The mass spectrum is plotted as relative intensity versus m/z.

o The fragmentation pattern is analyzed to identify characteristic peaks and deduce the
molecular structure. For fatty acid methyl esters, GC-MS is a standard technique.[13][14]
[15]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral
data for a chemical compound like (R)-Methyl 3-hydroxytetradecanoate.

Data Acquisition Raw Data Data Processing & Analysis
NMR Spectrometer >  FID Processing H & 13C NMR Spectra
Sample Preparation Structural Elucidation
(R)-Methyl Processing - o 3
3-hydroxytetradecanoate FTIR Spectrometer >| Interferogram IR Spectrum Final Structure Confirmation
> GC-MS System Mass Spectrum Analysis Fragmentation Pattern

Click to download full resolution via product page

Caption: Workflow for Spectral Data Acquisition and Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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